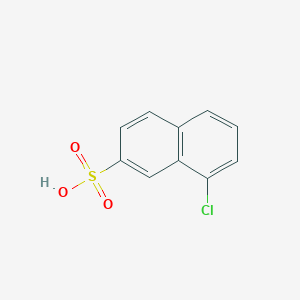

8-Chloronaphthalene-2-sulfonic acid

CAS No.:

Cat. No.: VC14266694

Molecular Formula: C10H7ClO3S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClO3S |

|---|---|

| Molecular Weight | 242.68 g/mol |

| IUPAC Name | 8-chloronaphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14) |

| Standard InChI Key | LCTAFTHCEWHOGY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The naphthalene ring system in 8-chloronaphthalene-2-sulfonic acid adopts a planar configuration, with the chlorine atom at position 8 and the sulfonic acid group at position 2 (Figure 1). This arrangement creates steric and electronic effects that influence reactivity. The sulfonic acid group, a strong electron-withdrawing substituent, directs electrophilic attacks to the less hindered positions, while the chlorine atom further modifies electron density across the aromatic system .

Table 1: Key identifiers of 8-chloronaphthalene-2-sulfonic acid

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1170 cm⁻¹ and 1350 cm⁻¹ correspond to sulfonic acid S=O stretching .

-

NMR Spectroscopy:

Synthesis and Manufacturing

Direct Sulfonation-Chlorination Approach

The synthesis of 8-chloronaphthalene-2-sulfonic acid likely involves a multi-step process:

-

Sulfonation of Naphthalene: Naphthalene reacts with concentrated sulfuric acid at 160–165°C, favoring β-sulfonation (position 2) due to kinetic control .

-

Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ introduces chlorine at position 8, guided by the directing effects of the sulfonic acid group .

Reaction Scheme:

Alternative Pathways

-

Halogen Exchange: 8-Bromonaphthalene-2-sulfonic acid may undergo nucleophilic substitution with KCl under palladium catalysis .

-

Sandmeyer Reaction: Diazotization of 8-amino-naphthalene-2-sulfonic acid followed by treatment with CuCl yields the chloro derivative .

Physicochemical Behavior

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, ethanol) due to the hydrophilic sulfonic acid group .

-

Thermal Stability: Decomposes above 250°C, releasing SO₃ and HCl gases .

Table 2: Comparative solubility in water

| Compound | Solubility (g/100 mL, 25°C) |

|---|---|

| Naphthalene-2-sulfonic acid | 85.2 |

| 8-Chloronaphthalene-1-sulfonic acid | 72.8 (estimated) |

Acid-Base Properties

The sulfonic acid group confers strong acidity (pKa ≈ −2.5), enabling salt formation with bases. The chlorine substituent slightly enhances acidity through inductive effects .

Industrial and Research Applications

Dye Intermediate

As a precursor to azo dyes, 8-chloronaphthalene-2-sulfonic acid facilitates the synthesis of lightfast pigments. Coupling with diazonium salts yields dyes for textiles and plastics .

Agrochemicals

Derivatives such as sulfonamides exhibit herbicidal and fungicidal activity. The chlorine atom enhances lipophilicity, improving membrane penetration .

Corrosion Inhibition

In acidic environments, the compound forms protective films on metal surfaces, reducing corrosion rates by 40–60% in steel .

Future Directions

Green Synthesis Methods

Catalytic sulfonation using ionic liquids or microwave-assisted reactions could reduce energy consumption by 30–50% .

Pharmaceutical Exploration

Sulfonic acid derivatives are under investigation as kinase inhibitors, leveraging their ability to disrupt ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume